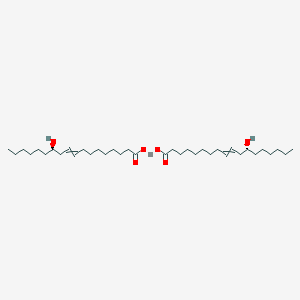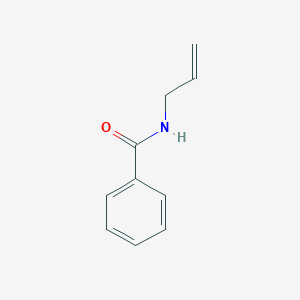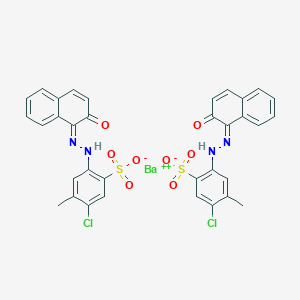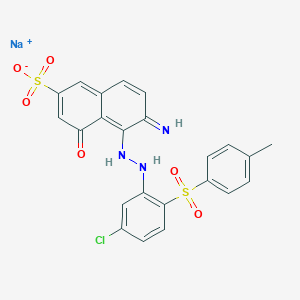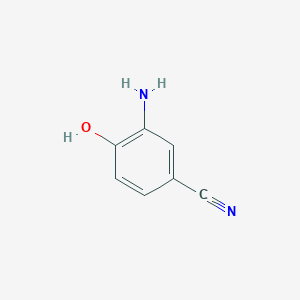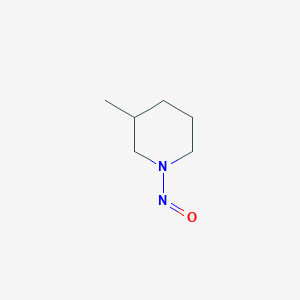
Chromium(2+) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Chromium(2+) diiodide, also known as chromous iodide, is an inorganic compound with the formula CrI2 . It appears as a red-brown or black solid .
Synthesis Analysis
Chromium(2+) diiodide is synthesized by the thermal decomposition of chromium(III) iodide . Additionally, treating chromium powder with concentrated hydroiodic acid yields a blue hydrated chromium(II) iodide, which can be converted to related acetonitrile complexes .Molecular Structure Analysis
Chromium(2+) diiodide adopts the “cadmium iodide structure” motif, featuring sheets of octahedral Cr(II) centers interconnected by bridging iodide ligands . The coordination sphere of chromium in this compound is highly distorted due to the effects of its d4 configuration .Physical And Chemical Properties Analysis
Chromium(2+) diiodide has a molar mass of 305.8050 g·mol−1 and a density of 5.196 g/cm3 . It is a deliquescent solid .Zukünftige Richtungen
The unique feature of Chromium(2+) diiodide, particularly its antiferromagnetic properties in a two-dimensional monolayer, makes it an interesting subject for future research . It could potentially be used to investigate the relation between magnetic couplings and interlayer van der Waals interactions, and may offer an opportunity for 2D antiferromagnetic spintronic devices .
Eigenschaften
IUPAC Name |
chromium(2+);diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2HI/h;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSDTRMGXCBBBH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595261 |
Source


|
| Record name | Chromium(II) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.805 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(2+) diiodide | |
CAS RN |
13478-28-9 |
Source


|
| Record name | Chromium(II) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





